3-Oxocholic acid

Catalog No.
S619160
CAS No.
2304-89-4
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocholic acid

CAS Number

2304-89-4

Product Name

3-Oxocholic acid

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Synonyms

(5β,7α,12α)-7,12-Hydroxy-3-oxo-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β-cholanic Acid; 7α,12α-Dihydroxy-3-keto-5β-cholanoic Acid; 7α,12α-Dihydroxy-3-oxo-5β-chol-24-oic Acid; 7α,12α-Dihydroxy-3-oxo-5β

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

Background and Properties

3-Oxocholic acid (also known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid) is a type of bile acid []. Bile acids are steroid acids found predominantly in the bile of mammals and play a crucial role in digestion by aiding fat absorption and cholesterol elimination []. 3-Oxocholic acid specifically belongs to the class of dihydroxy bile acids, meaning it has two hydroxyl groups attached to its structure [].

Formation and Metabolism

3-Oxocholic acid is a minor metabolite of cholic acid, another primary bile acid []. In the gut, bacteria can modify cholic acid through a process called biotransformation, which can generate 3-Oxocholic acid as a side product []. Additionally, specific enzymes in the liver, known as cytochromes P450, can also play a role in the formation of 3-Oxocholic acid from cholic acid [].

Potential Research Applications

While 3-Oxocholic acid itself is not currently used in any established medical treatments, research is exploring its potential applications in various fields:

  • Anti-inflammatory effects: Studies suggest that 3-Oxocholic acid, along with other bile acids, might exhibit anti-inflammatory properties []. This research is still in its early stages, but it could pave the way for the development of novel anti-inflammatory treatments.
  • Neurological disorders: Some research suggests that 3-Oxocholic acid, potentially derived from fermented cattle bile, might have the ability to inhibit neuroinflammation associated with certain neurological disorders. However, further investigation is needed to understand its potential therapeutic effects.

3-Oxocholic acid, chemically known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a bile acid derived from cholesterol metabolism. It is characterized by the presence of a keto group at the C-3 position and hydroxyl groups at the C-7 and C-12 positions. This compound plays a crucial role in the emulsification of dietary fats and absorption of fat-soluble vitamins in the intestine. Bile acids, including 3-oxocholic acid, are synthesized predominantly in the liver and are essential for digestion and absorption processes.

  • Fat digestion and absorption: Bile acids emulsify fats in the small intestine, facilitating their breakdown by digestive enzymes and absorption into the bloodstream [].
  • Cholesterol regulation: Bile acids help eliminate cholesterol from the body by promoting its excretion in bile [].
  • Gut microbiota modulation: Bile acids can influence the composition of gut bacteria, potentially impacting overall gut health [].

3-Oxocholic acid undergoes various chemical transformations, primarily involving reduction and oxidation reactions. Notably:

  • Reduction: The keto group at C-3 can be reduced to form 3α-hydroxy derivatives. This reaction is catalyzed by enzymes such as 3α-hydroxysteroid dehydrogenase.
  • Hydroxylation: The compound can also participate in hydroxylation reactions, where additional hydroxyl groups are introduced at different positions on the steroid nucleus.
  • Conjugation: In physiological conditions, 3-oxocholic acid may be conjugated with amino acids like glycine or taurine to enhance its solubility and biological activity.

3-Oxocholic acid exhibits several biological activities:

  • Cholesterol Metabolism: It aids in the regulation of cholesterol levels by promoting its excretion through bile.
  • Gut Microbiota Modulation: This bile acid influences gut microbiota composition, which can have implications for metabolic health.
  • Signaling Molecule: It acts as a signaling molecule that can bind to nuclear receptors such as farnesoid X receptor, influencing metabolic pathways related to glucose and lipid metabolism.

Several synthetic methods exist for producing 3-oxocholic acid:

  • Chemical Synthesis: Traditional organic synthesis techniques involve multi-step processes that include oxidation of cholic acid or its derivatives.
  • Biochemical Synthesis: Enzymatic methods utilizing specific enzymes can selectively convert precursor bile acids into 3-oxocholic acid with high specificity and yield.
  • Selective Reduction Techniques: Recent advancements have focused on selective reduction methods that target the keto group while preserving other functional groups, yielding high purity products .

The applications of 3-oxocholic acid span various fields:

  • Pharmaceuticals: It is investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
  • Nutritional Supplements: Due to its role in fat digestion, it is sometimes included in dietary supplements aimed at improving digestive health.
  • Research: Used extensively in biochemical research to study bile acid metabolism and its effects on human health.

Several compounds share structural similarities with 3-oxocholic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cholic Acid3α,7α,12α-trihydroxy derivativePrimary bile acid with three hydroxyl groups
Chenodeoxycholic Acid3α,7α-dihydroxy derivativeMajor bile acid involved in lipid digestion
Deoxycholic Acid3α,12α-dihydroxy derivativeSecondary bile acid formed from cholic acid
Ursodeoxycholic Acid3α-hydroxy derivativeKnown for its therapeutic effects in liver disease

Each of these compounds plays distinct roles in bile metabolism and has varying effects on health, making them unique despite their structural similarities to 3-oxocholic acid.

The study of 3-oxocholic acid emerged alongside broader investigations into bile acid metabolism in the mid-20th century. Early work by Sune Bergström’s team in the 1960s laid the groundwork for understanding microbial transformations of bile acids. However, 3-oxocholic acid gained prominence later when advances in chromatography and mass spectrometry enabled precise identification of bile acid metabolites. The Human Metabolome Database (HMDB) first cataloged it in 2005, noting its detection in mammalian bile. Its role as a microbial metabolite of cholic acid, particularly by Clostridium perfringens, was elucidated through in vitro studies linking gut flora to bile acid diversification.

Taxonomic Classification in Bile Acid Family

3-Oxocholic acid belongs to the C24 bile acid subgroup, distinguished by a truncated five-carbon side chain. Structurally, it is classified as a 3-oxo-Δ4-cholenoic acid, with the following features:

  • Core structure: 5β-cholan-24-oic acid (four fused steroid rings).
  • Functional groups: 7α- and 12α-hydroxyl groups, 3-oxo group.
  • Conjugation status: Typically unconjugated, though sulfated forms exist in pathological conditions.

Table 1: Comparative Structural Features of Select Bile Acids

Bile AcidHydroxyl GroupsOxo GroupsConjugation Sites
Cholic acid3α,7α,12αNoneGlycine, taurine
Deoxycholic acid3α,12αNoneGlycine, taurine
3-Oxocholic acid7α,12α3-oxoRarely conjugated

Biosynthetic Pathways and Origin

3-Oxocholic acid originates via two primary pathways:

  • Hepatic oxidation: In human hepatocytes, cholesterol undergoes 7α-hydroxylation to form 7α-hydroxy-4-cholesten-3-one, which is further oxidized to 7α,12α-dihydroxy-3-oxo-4-cholenoic acid—a direct precursor.
  • Microbial metabolism: Gut bacteria, notably Clostridium spp., dehydrogenate cholic acid at the C3 position, replacing the hydroxyl group with a ketone. This process is part of the Hylemon-Björkhem pathway, which also generates deoxycholic and lithocholic acids.

Figure 1: Proposed Biosynthetic Pathway of 3-Oxocholic Acid
(Hypothetical pathway based on source data)
Cholic acid → (Microbial 3α-HSDH) → 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid → (Epimerization) → 3-oxocholic acid.

Evolutionary Significance in Mammalian Biology

The presence of 3-oxo bile acids reflects co-evolution between mammals and gut microbiota. Unlike primary bile acids, which are conserved across species, secondary bile acids like 3-oxocholic acid exhibit taxonomic variability tied to microbial diversity. For example:

  • Rodents: Produce muricholic acids (6α/β-hydroxylated), minimizing 3-oxo derivatives.
  • Humans: 3-Oxocholic acid is a minor component but increases in dysbiosis or liver disease.
    This variability underscores adaptive mechanisms to balance lipid digestion and detoxification.

Nomenclature and Structural Classification

  • IUPAC name: 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic acid.
  • Synonyms: 3-Ketocholic acid, 5β-cholanic acid-7α,12α-dihydroxy-3-oxo-.
  • Chemical formula: C24H38O5.
  • Key structural traits:
    • Cis A/B ring junction (5β configuration).
    • Ketone at C3, hydroxyls at C7 and C12.

Table 2: Physicochemical Properties of 3-Oxocholic Acid

PropertyValueSource
Molecular weight406.56 g/mol
Solubility in waterPractically insoluble
pKa~5.0 (carboxyl group)
Melting pointNot reported-

Role of Clostridium perfringens in 3-Oxocholic Acid Formation

Clostridium perfringens, a Gram-positive, spore-forming anaerobe, is a key contributor to the oxidative dehydroxylation of primary bile acids. This species expresses 3α-hydroxysteroid dehydrogenase (3α-HSDH), which catalyzes the oxidation of the 3α-hydroxy group in cholic acid to a 3-oxo group, yielding 3-oxocholic acid [3] [4]. Genetic studies have confirmed that C. perfringens mutants lacking 3α-HSDH activity exhibit significantly reduced 3-oxocholic acid production, underscoring the enzyme’s necessity [3]. Furthermore, bile acids themselves regulate the transcription of C. perfringens sporulation genes, indirectly influencing 3-oxocholic acid synthesis during stationary-phase metabolism [4].

Table 1: Microbial Species and Enzymes Involved in 3-Oxocholic Acid Synthesis

SpeciesEnzymeFunction
Clostridium perfringens3α-HSDHOxidizes 3α-OH to 3-oxo group
Bacteroides fragilis3α-HSDHEpimerizes and oxidizes C3 hydroxyl
Eggerthella lenta3β-HSDHReduces 3-oxo to 3β-OH

Enzymatic Pathways for 3α-Hydroxy to 3-Oxo Conversion

The conversion of the 3α-hydroxy group to a 3-oxo moiety is mediated by NAD⁺-dependent hydroxysteroid dehydrogenases (HSDHs). These enzymes operate via a two-step mechanism:

  • Oxidation: The 3α-HSDH abstracts

Farnesoid X Receptor (FXR) Signaling Pathways

3-Oxocholic acid demonstrates complex interactions with the Farnesoid X Receptor, a critical nuclear receptor that regulates bile acid homeostasis and metabolic processes [1] [2]. The compound shares structural similarities with established FXR ligands, particularly the steroid backbone and carboxylic acid moiety that are characteristic of bile acid family members [3] [4]. While direct binding affinity data for 3-oxocholic acid to FXR remains limited in the literature, the compound's structural characteristics suggest potential weak agonist activity through the classical FXR signaling pathway [5] [6].

The FXR signaling mechanism involves ligand-induced conformational changes that promote heterodimerization with Retinoid X Receptor alpha, followed by binding to FXR response elements in target gene promoters [1] [2]. 3-Oxocholic acid likely modulates this pathway through its interaction with the FXR ligand-binding domain, though with significantly reduced potency compared to primary bile acids such as chenodeoxycholic acid and cholic acid [4] [7]. The compound's oxo-modification at the 3-position may alter its binding geometry within the FXR pocket, potentially affecting both binding affinity and transcriptional activation efficiency.

Research indicates that FXR activation by bile acids follows a ligand-specific pattern, with different bile acids producing distinct FXR conformations that differentially regulate target gene expression [4]. 3-Oxocholic acid may contribute to this selective regulation, potentially influencing genes involved in bile acid synthesis, transport, and metabolism, albeit with weaker efficacy than primary bile acids [2] [5]. The compound's role in FXR-mediated feedback inhibition of cholesterol 7α-hydroxylase and regulation of bile salt export pump expression requires further investigation to establish its functional significance in bile acid homeostasis.

Vitamin D Receptor (VDR) Interactions

The interaction between 3-Oxocholic acid and the Vitamin D Receptor represents an important aspect of its biological activity profile [8] [9]. Secondary bile acids, including oxo-derivatives, have been demonstrated to bind to the VDR ligand-binding domain with varying degrees of affinity [10] [9]. The VDR contains a promiscuous ligand-binding domain that recognizes multiple compound classes, including bile acids, though with markedly lower affinity than its primary ligand 1,25-dihydroxyvitamin D3 [8] [11].

3-Oxocholic acid likely interacts with VDR through binding to specific residues within the ligand-binding domain, potentially involving hydrophobic interactions with the steroid backbone and hydrogen bonding through hydroxyl groups [10] [9]. The compound's binding may induce conformational changes in the VDR protein, facilitating heterodimerization with Retinoid X Receptor and subsequent binding to vitamin D responsive elements in target gene promoters [8] [12]. However, the oxo-modification at the 3-position may reduce binding affinity compared to other secondary bile acids, as the ketone group alters the hydrophobic and hydrogen bonding properties of the molecule.

The functional consequences of 3-oxocholic acid-VDR interactions likely involve modulation of genes related to calcium homeostasis, immune function, and cellular differentiation [12] [13]. Research has shown that VDR activation by bile acids can influence the expression of cytochrome P450 enzymes involved in bile acid detoxification, particularly CYP3A4, which represents a protective mechanism against bile acid toxicity [9] [11]. The compound's potential to activate VDR-mediated transcription may contribute to its overall biological activity, though this effect is expected to be relatively weak compared to physiological VDR ligands.

RORγt Antagonism Mechanisms

The interaction between 3-Oxocholic acid and RORγt (Retinoid-Related Orphan Receptor γt) represents one of the most extensively studied aspects of its biological activity, though the compound demonstrates significantly weaker binding compared to its structural analog 3-oxolithocholic acid [14] [15]. Microscale thermophoresis assays have revealed that 3-oxocholic acid exhibits approximately 20-fold higher dissociation constant values compared to 3-oxolithocholic acid, indicating substantially reduced binding affinity to the RORγt ligand-binding domain [14] [15].

The molecular mechanism of RORγt antagonism involves direct binding to the receptor's ligand-binding domain, where the compound may interact with key residues such as Trp317 and His479 [16] [17]. Unlike potent RORγt inverse agonists that stabilize the receptor in an inactive conformation, 3-oxocholic acid appears to act as a weak competitive antagonist, potentially disrupting the formation of the hydrophobic network essential for RORγt transcriptional activity [16] [17]. The compound's oxo-modification and additional hydroxyl groups may create steric hindrance that prevents optimal binding within the RORγt pocket.

The functional consequence of 3-oxocholic acid's RORγt interaction is minimal inhibition of Th17 cell differentiation and reduced IL-17A production [14] [15]. In contrast to 3-oxolithocholic acid, which significantly suppresses Th17 differentiation at micromolar concentrations, 3-oxocholic acid requires substantially higher concentrations to achieve similar effects [14] [18]. This reduced potency suggests that while the compound retains some capacity for RORγt antagonism, its physiological relevance in immune regulation may be limited compared to more potent bile acid metabolites.

The structure-activity relationship analysis indicates that the additional hydroxyl groups present in 3-oxocholic acid, particularly at the 7α and 12α positions, may contribute to its reduced binding affinity for RORγt compared to the monohydroxylated 3-oxolithocholic acid [14] [15]. This structural difference highlights the importance of molecular architecture in determining receptor selectivity and binding strength within the bile acid family.

Immunomodulatory Effects

Impact on T Cell Differentiation

3-Oxocholic acid demonstrates limited but measurable effects on T cell differentiation pathways, primarily through its weak interaction with RORγt [14] [19]. The compound's influence on T helper cell differentiation appears to be selective, with minimal impact on Th1 and Th2 cell development while showing weak inhibitory effects on Th17 differentiation [20] [21]. This selectivity stems from the compound's preferential, albeit weak, binding to RORγt, the master transcription factor governing Th17 cell development.

Experimental evidence indicates that 3-oxocholic acid treatment results in dose-dependent but modest reductions in Th17 cell populations when compared to control conditions [19] [20]. The compound's effects become apparent at concentrations significantly higher than those required for its more potent analog 3-oxolithocholic acid, suggesting limited physiological relevance under normal conditions [14] [15]. The mechanism involves partial inhibition of RORγt-mediated transcription, leading to reduced expression of Th17-associated genes including IL-17A, IL-17F, and IL-22.

The compound's effects on regulatory T cell (Treg) differentiation appear to be minimal, with no significant enhancement of Foxp3 expression or Treg cell numbers observed in experimental systems [19] [20]. This lack of effect on Treg development distinguishes 3-oxocholic acid from other bile acid metabolites that demonstrate potent Treg-promoting activity through mitochondrial reactive oxygen species generation [14] [22]. The differential effects on Th17 and Treg cells suggest that 3-oxocholic acid may contribute to immune homeostasis through subtle modulation of the Th17/Treg balance, though the magnitude of this effect is likely limited under physiological conditions.

Regulation of Th17 and Treg Cell Balance

The regulation of Th17 and Treg cell balance by 3-oxocholic acid represents a complex interaction involving multiple signaling pathways and transcriptional networks [23] [21]. Unlike more potent bile acid metabolites that demonstrate clear bifurcation in their effects on these cell populations, 3-oxocholic acid exhibits primarily inhibitory effects on Th17 differentiation with minimal impact on Treg development [19] [20]. This asymmetric regulation may contribute to overall immune homeostasis, particularly in intestinal tissues where bile acid concentrations are elevated.

The molecular basis for 3-oxocholic acid's effects on Th17/Treg balance involves its weak antagonism of RORγt without corresponding activation of Treg-promoting pathways [14] [15]. The compound's binding to RORγt, while insufficient to completely block Th17 differentiation, may create a subtle shift in the competitive balance between pro-inflammatory and anti-inflammatory T cell populations [23]. This effect is particularly relevant in the context of intestinal immunity, where bile acid metabolites serve as important mediators of host-microbiota interactions.

Research has demonstrated that the Th17/Treg balance is critically dependent on environmental factors, including cytokine milieu, metabolic conditions, and small molecule modulators [23] [21]. 3-Oxocholic acid's contribution to this balance appears to be context-dependent, with more pronounced effects observed under inflammatory conditions where RORγt activity is elevated [23]. The compound's ability to modulate this balance may have therapeutic implications for autoimmune diseases and inflammatory bowel conditions, though its limited potency suggests that higher concentrations or combination approaches may be necessary for clinical efficacy.

The tissue-specific effects of 3-oxocholic acid on Th17/Treg balance are particularly important in the intestinal lamina propria, where bile acid concentrations are highest and immune regulation is critical for maintaining barrier function [19] [24]. The compound's presence in this microenvironment may contribute to the fine-tuning of immune responses, helping to prevent excessive inflammatory responses while maintaining protective immunity against pathogens.

Influence on Cytokine Production Networks

3-Oxocholic acid's influence on cytokine production networks extends beyond its direct effects on T cell differentiation to encompass broader immunomodulatory activities [25] [23]. The compound's weak inhibition of RORγt results in modest reductions in IL-17A production, which may have downstream effects on other inflammatory mediators including IL-6, TNF-α, and various chemokines [14] [19]. This cytokine modulation represents an important aspect of the compound's immunoregulatory potential, particularly in tissues exposed to high bile acid concentrations.

The mechanism by which 3-oxocholic acid influences cytokine networks involves both direct transcriptional effects and indirect modulation of cellular signaling pathways [5] [23]. The compound's interaction with nuclear receptors, particularly FXR and VDR, may contribute to anti-inflammatory cytokine production through activation of protective gene expression programs [12] [5]. Additionally, the compound's effects on cellular metabolism and mitochondrial function may influence the production of reactive oxygen species and other signaling molecules that regulate cytokine expression.

Experimental evidence suggests that 3-oxocholic acid may have protective effects against inflammatory cytokine production in certain cellular contexts [5] [24]. The compound's ability to reduce pro-inflammatory cytokine expression while having minimal effects on anti-inflammatory mediators suggests a beneficial immunomodulatory profile [23]. However, the magnitude of these effects appears to be limited compared to more potent bile acid metabolites, indicating that 3-oxocholic acid's role in cytokine regulation may be more subtle and context-dependent.

The tissue-specific nature of 3-oxocholic acid's effects on cytokine production is particularly relevant in the gastrointestinal tract, where the compound may help maintain immune homeostasis through modulation of local inflammatory responses [24] [26]. The compound's presence in intestinal tissues may contribute to the maintenance of barrier function and prevention of excessive inflammatory responses to commensal microorganisms, though additional research is needed to fully characterize these effects.

Effects on Intestinal Barrier Function

3-Oxocholic acid's effects on intestinal barrier function represent a critical aspect of its physiological activity, though the available research on this specific compound's direct effects remains limited [27] [24]. Based on the broader understanding of bile acid effects on intestinal epithelium and the structural similarities between 3-oxocholic acid and other bile acid metabolites, the compound likely influences barrier function through multiple mechanisms including tight junction protein regulation, epithelial cell integrity, and inflammatory modulation [24] [28].

The compound's moderate hydrophobicity and bile acid structure suggest that it may interact with intestinal epithelial cells in ways that could either protect or compromise barrier function, depending on concentration and local tissue conditions [24] [29]. Research on related bile acid metabolites has demonstrated that secondary bile acids can have biphasic effects on intestinal barrier function, with lower concentrations potentially protective and higher concentrations causing barrier disruption [29] [28]. 3-Oxocholic acid's oxo-modification at the 3-position may alter its membrane interactions compared to parent bile acids, potentially influencing its effects on epithelial barrier integrity.

The molecular mechanisms by which 3-oxocholic acid may influence intestinal barrier function include modulation of tight junction proteins such as zonula occludens-1, occludin, and claudin family members [24] [29]. The compound's potential interaction with nuclear receptors, particularly FXR, may contribute to the regulation of genes involved in barrier maintenance and repair [26] [30]. Additionally, the compound's effects on inflammatory cytokine production may indirectly influence barrier function through modulation of epithelial cell responses to inflammatory stimuli.

Experimental evidence from studies on related bile acid derivatives suggests that compounds with similar structural features to 3-oxocholic acid can help maintain intestinal barrier function under certain conditions [29] [28]. The compound's presence in the intestinal environment may contribute to the complex interplay between bile acid metabolism, microbiota composition, and barrier function that is essential for gastrointestinal health [24] [26]. However, the specific contribution of 3-oxocholic acid to these processes requires further investigation to establish its physiological significance.

Role in Bile Acid Pool Composition Regulation

3-Oxocholic acid serves as a minor but potentially significant component in the regulation of bile acid pool composition, representing a bacterial metabolite derived from cholic acid through the action of Clostridium perfringens and related intestinal bacteria [31] [32]. The compound's formation represents a key step in the bacterial transformation of primary bile acids, contributing to the complex metabolic network that determines overall bile acid pool composition and biological activity [33] [34].

The enzymatic conversion of cholic acid to 3-oxocholic acid involves bacterial 3α-hydroxysteroid dehydrogenases that oxidize the 3α-hydroxyl group to form the corresponding ketone [35] [32]. This transformation alters the compound's physicochemical properties, including its hydrophobicity, membrane interactions, and receptor binding characteristics [36] [37]. The presence of 3-oxocholic acid in the bile acid pool may influence the overall detergent properties of bile, potentially affecting lipid solubilization and absorption processes.

The compound's role in bile acid pool regulation extends beyond its direct presence to include its effects on bacterial metabolism and bile acid biotransformation pathways [33] [34]. 3-Oxocholic acid may serve as a substrate for further bacterial modifications or as a regulator of bacterial enzyme activity, influencing the production of other secondary bile acids [32]. The compound's concentration in the bile acid pool appears to be relatively low compared to major bile acids, but its presence may have disproportionate effects on bacterial community composition and metabolic activity.

The regulation of bile acid pool composition by 3-oxocholic acid involves complex feedback mechanisms that include both bacterial and host factors [33] [38]. The compound's formation is dependent on bacterial enzyme activity, which is influenced by factors such as diet, pH, and microbial community composition [34] [32]. Additionally, the compound's elimination from the bile acid pool through reduction back to hydroxylated forms or excretion in feces represents an important aspect of overall bile acid homeostasis [35] [33].

Influence on Enterohepatic Circulation

The influence of 3-oxocholic acid on enterohepatic circulation represents a complex interaction between the compound's physicochemical properties, bacterial metabolism, and host transport mechanisms [39] [40]. The compound's structural modifications, particularly the oxo-group at the 3-position, significantly alter its absorption and transport characteristics compared to parent bile acids, potentially affecting its participation in the enterohepatic circulation process [41] [38].

3-Oxocholic acid's reduced absorption efficiency compared to primary bile acids stems from its altered molecular structure, which may affect its recognition by bile acid transporters in the terminal ileum [40] [41]. The compound's oxo-modification may reduce its affinity for the apical sodium-dependent bile acid transporter and other specific transporters responsible for efficient bile acid reabsorption [33] [38]. This reduced transport efficiency may result in increased fecal elimination and shorter residence time in the enterohepatic circulation.

The compound's participation in enterohepatic circulation is further complicated by its potential for bacterial reduction back to hydroxylated forms, which may restore some transport efficiency [35] [33]. The balance between oxidation and reduction reactions in the intestinal environment determines the proportion of 3-oxocholic acid that remains in the oxo-form versus that which is converted back to cholic acid or other metabolites [32]. This dynamic interconversion affects the compound's overall contribution to bile acid pool cycling and its physiological effects.

The impact of 3-oxocholic acid on enterohepatic circulation extends to its effects on overall bile acid pool composition and cycling frequency [39] [40]. The compound's presence may influence the cycling rates of other bile acids through competitive interactions with transporters or through effects on bacterial metabolism [33] [34]. Additionally, the compound's elimination from the circulation may affect the total bile acid pool size, potentially influencing feedback regulation of bile acid synthesis and secretion [42] [38].

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.27192431 g/mol

Monoisotopic Mass

406.27192431 g/mol

Heavy Atom Count

29

Melting Point

218 - 220 °C

UNII

NFU5ZM6X6V

Other CAS

2304-89-4

Wikipedia

7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Last modified: 08-15-2023
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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